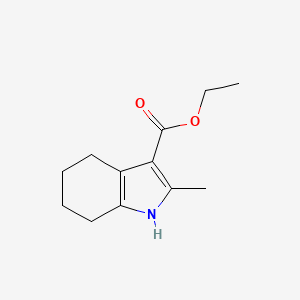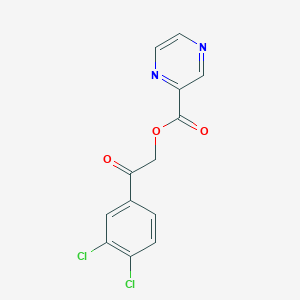![molecular formula C23H20ClN5OS B10863288 (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10863288.png)
(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a unique combination of benzothiazole, indole, and pyrazolone moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and indole intermediates, followed by their coupling with a pyrazolone derivative under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and time are carefully controlled to optimize the yield and selectivity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a probe for studying reaction mechanisms.
Biology: The compound exhibits potential as a bioactive agent, with studies exploring its effects on cellular processes and its interactions with biomolecules.
Medicine: Preliminary research suggests that this compound may have therapeutic potential, particularly in the treatment of certain diseases due to its unique structural features and biological activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream effects. These interactions can influence various cellular processes, such as signal transduction, gene expression, and metabolic pathways, ultimately leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- This compound
Uniqueness
The uniqueness of this compound lies in its distinct combination of structural motifs, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications, making it a valuable target for further research and development.
Properties
Molecular Formula |
C23H20ClN5OS |
|---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-[2-(5-chloro-1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H20ClN5OS/c1-13(25-10-9-15-12-26-18-8-7-16(24)11-17(15)18)21-14(2)28-29(22(21)30)23-27-19-5-3-4-6-20(19)31-23/h3-8,11-12,26,28H,9-10H2,1-2H3 |
InChI Key |
YIQWMDMTVZFVAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCC4=CNC5=C4C=C(C=C5)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[4-imino-5,6-dimethyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]propan-1-ol](/img/structure/B10863250.png)



![N-(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B10863273.png)

![(4Z)-5-methyl-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10863292.png)
![methyl [(4Z)-4-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10863300.png)
![2-Oxo-2-phenylethyl {[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}acetate](/img/structure/B10863314.png)
